4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
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Overview
Description
4’-Fluoro-1’,2’-dihydrospiro[cyclobutane-1,3’-indole] hydrochloride is a chemical compound with the CAS Number: 1803571-58-5 . It has a molecular weight of 213.68 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12FN.ClH/c12-8-3-1-4-9-10 (8)11 (7-13-9)5-2-6-11;/h1,3-4,13H,2,5-7H2;1H . This indicates that the compound contains a spiro[cyclobutane-1,3’-indole] structure with a fluorine atom attached to the 4’ position of the indole ring.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Physicochemical Properties and Reactivity
- A study on a similar dispiro compound, 4′-(4-fluorophenyl)-2′,7-dimethyl-1,4-dihydro-3H-dispiro[cyclopent[b]indol-2,5′-[1,2]oxazinan-6′,3′'-indolin]-2′',3-dione, revealed its crystal structure and physicochemical properties, including FT-IR, 1H and 13C NMR chemical shifts. The study used DFT calculations to identify chemically active sites responsible for its chemical reactivity (Satheeshkumar et al., 2020).
Synthesis Techniques and Derivatives
- Research on derivatives of 1,3-dihydrospiro[2H-indole-2,2′-pyrrolidine] involved synthesizing these compounds through the reaction of 2-methylene-2,3-dihydro-1H-indoles with α-iodoacetamide, demonstrating a method for creating 1′-substituted spiroindole-2,2′-pyrrolidines (Shachkus et al., 1989).
Novel Synthesis Approaches
- A study on the synthesis of spiro[cyclopent[3]ene-1,3′-indole]s and tetrahydrocyclohepta[b]indoles through sigmatropic rearrangement of 2,3-disubstituted indoles showed a novel approach to synthesizing medicinally important scaffolds by changing substituents at specific positions (Chakraborty et al., 2013).
Photochromic Characteristics
- A study on the synthesis and photochromic characteristics of 1,3-Dihydrospiro[2H-indole-2,3′-[3H-]pyrimido[5,4-f][1,4]benzoxazines] extended the available range of photochromic properties, offering insights into the application of these compounds in variable-transmission materials (Tardieu et al., 1992).
Potential Anti-tumor Properties
- Research on the regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones demonstrated promising anti-tumor activity against specific cell lines, indicating potential medicinal applications (Girgis, 2009).
Safety and Hazards
Properties
IUPAC Name |
4-fluorospiro[1,2-dihydroindole-3,1'-cyclobutane];hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN.ClH/c12-8-3-1-4-9-10(8)11(7-13-9)5-2-6-11;/h1,3-4,13H,2,5-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWPEZQYDMKRAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=C2C(=CC=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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